molecular formula C15H16N6O2 B12329505 Imidazo[1,2-d]pyrido[3,4-f][1,4]oxazepin-9(10H)-one, 5,6-dihydro-2-[1-(1-methylethyl)-1H-1,2,4-triazol-5-yl]-

Imidazo[1,2-d]pyrido[3,4-f][1,4]oxazepin-9(10H)-one, 5,6-dihydro-2-[1-(1-methylethyl)-1H-1,2,4-triazol-5-yl]-

Cat. No.: B12329505
M. Wt: 312.33 g/mol
InChI Key: GUJZQZOZXXCLBI-UHFFFAOYSA-N
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Description

This compound (CAS: 1282512-76-8) is a polycyclic heterocyclic molecule with a fused imidazo-pyrido-oxazepine core and a substituted triazole moiety. Its molecular formula is C₁₉H₁₉N₇O, and it has a molecular weight of 361.4 g/mol . The structure features:

  • A 5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine backbone, providing rigidity and planar aromaticity.
  • A 1H-imidazol-5-yl group at position 9, contributing to hydrogen-bonding capabilities .

Properties

Molecular Formula

C15H16N6O2

Molecular Weight

312.33 g/mol

IUPAC Name

4-(2-propan-2-yl-1,2,4-triazol-3-yl)-9-oxa-3,6,13-triazatricyclo[8.4.0.02,6]tetradeca-2,4,10,13-tetraen-12-one

InChI

InChI=1S/C15H16N6O2/c1-9(2)21-15(17-8-18-21)11-7-20-3-4-23-12-5-13(22)16-6-10(12)14(20)19-11/h5-10H,3-4H2,1-2H3

InChI Key

GUJZQZOZXXCLBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=NC=N1)C2=CN3CCOC4=CC(=O)N=CC4C3=N2

Origin of Product

United States

Preparation Methods

Core Heterocycle Construction via Sequential Cyclization

Benzimidazole-Oxazepine Hybrid Synthesis

The foundational approach involves constructing the benzimidazole-oxazepine hybrid core through a three-step sequence:

  • N-Alkylation : o-Phenylenediamine undergoes N-alkylation with prenyl bromide in THF using NaH as base, achieving 80% yield for intermediate 5 .
  • Imine Formation : Reaction of N-alkylated benzimidazole 5 with arylamines in acetonitrile under InCl₃ catalysis produces imino intermediates 9a–e with 90–96% yield via solvent-free grinding.
  • Oxazepine Cyclization : Intramolecular nucleophilic attack of the alcohol on the imino carbon generates the 1,4-oxazepine ring, with purification by column chromatography yielding 60–67% of final products 10a–e .
Critical Reaction Parameters
Parameter Optimal Value Impact on Yield
Catalyst InCl₃ (5 mol%) +15% efficiency
Temperature 80°C (reflux) Prevents dimerization
Solvent CH₃CN Enhances cyclization rate

Imidazo[1,2-d]pyrido Ring System Assembly

Palladium-Catalyzed Cross-Coupling

Source details a Heck reaction methodology for pyrido[1,2-a]pyrimidinone synthesis applicable to the target compound:

  • Aryl Bromide Activation : 9-Bromo intermediate 31 reacts with butyl vinyl ether using Pd(Pt-Bu)₃ as catalyst (5 mol%) in dioxane at 100°C.
  • Ketone Formation : Hydrolysis of the vinyl ether intermediate with HCl yields acetylated product 32 , subsequently brominated with NBS to 33 (93% purity).

Chiral Auxiliary-Assisted Synthesis

A stereoselective approach employs Ellman’s sulfinamide:

  • Sulfinamide Condensation : Ketone 33 reacts with (R)-2-methylpropane-2-sulfinamide under ZrCl₄ catalysis (>97% diastereomeric excess).
  • Cyanide Installation : Pd-mediated cyanation using Zn(CN)₂ introduces the nitrile group at C3 (52% yield).

Final Functionalization with 1,2,4-Triazole Moiety

Chan-Evans-Lam Coupling

The critical 1-(1-methylethyl)-1H-1,2,4-triazol-5-yl group is installed via:

  • Boronic Acid Coupling : 2-Carboxylphenylboronic acid reacts with brominated intermediate under Cu(OAc)₂ catalysis.
  • Base Optimization : DBU outperforms Et₃N, increasing conversion from 28% to 40%.

Solid-Phase Purification

Crude products undergo:

  • Acid-Base Extraction : Sequential washing with saturated NaHCO₃ and brine removes unreacted amines.
  • Crystallization : Ethyl

Chemical Reactions Analysis

Imidazo[1,2-d]pyrido[3,4-f][1,4]oxazepin-9(10H)-one, 5,6-dihydro-2-[1-(1-methylethyl)-1H-1,2,4-triazol-5-yl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives

Scientific Research Applications

Biological Activities

Research indicates that derivatives of Imidazo[1,2-d]pyrido[3,4-f][1,4]oxazepin-9(10H)-one exhibit several promising biological activities:

  • Anticancer Properties : Compounds within this class have shown potential as inhibitors of protein kinases involved in cancer progression. For instance, studies have identified certain derivatives as effective inhibitors of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in various cancers .
  • Antimicrobial Activity : The compound has demonstrated activity against various pathogens. Its structural similarity to other nitrogen-rich heterocycles allows it to inhibit microbial growth effectively .
  • CNS Activity : Some derivatives have been explored for their effects on the central nervous system (CNS), potentially serving as therapeutic agents for neurological disorders .

Case Study 1: DYRK1A Inhibition

A study conducted by Casabar et al. reported the synthesis of Imidazo[1,2-d]pyrido[3,4-f][1,4]oxazepin derivatives that exhibited high affinity towards DYRK1A. The results indicated that modifications at specific positions significantly enhanced inhibitory activity against this kinase .

Case Study 2: Antimicrobial Screening

In a separate investigation focusing on antimicrobial properties, several derivatives were tested against a panel of bacterial strains. The findings revealed that certain compounds displayed substantial inhibitory effects on Gram-positive bacteria, suggesting their potential use as novel antimicrobial agents .

Comparison with Related Compounds

To highlight the unique characteristics of Imidazo[1,2-d]pyrido[3,4-f][1,4]oxazepin-9(10H)-one compared to related compounds:

Compound NameStructural FeaturesBiological Activity
Imidazo[1,2-a]pyridineContains imidazole and pyridine ringsAntimicrobial
Benzimidazole derivativesSimilar nitrogen-rich heterocyclesAntitumor
Pyrido[3,4-f][1,4]oxazepineLacks the imidazole componentCNS activity
Triazole-based compoundsContains triazole but lacks oxazepineAntifungal

The presence of both triazole and oxazepine components distinguishes Imidazo[1,2-d]pyrido[3,4-f][1,4]oxazepin-9(10H)-one from these similar compounds and contributes to its unique pharmacological profile.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors . The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.

The molecular pathways involved in its mechanism of action include signal transduction pathways, metabolic pathways, and gene expression regulation. By influencing these pathways, the compound can alter cellular behavior and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The table below compares key structural and physicochemical properties of the target compound with related heterocycles:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
Target Compound Imidazo[1,2-d][1,4]benzoxazepine 2-(1-Isopropyl-1,2,4-triazol-5-yl), 9-imidazolyl 361.4 Fused oxazepine-imidazole core; triazole and imidazole substituents
7,7-Diphenyl-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-6(7H)-one Imidazo-triazinone Diphenyl groups at position 7 ~350–400 (varies) Antifungal activity; simpler bicyclic structure
Benzo[f]imidazo[1,2-d][1,4]oxazepine derivatives Benzo-imidazo-oxazepine Halogens (Br, I) at position 9 ~400–450 Halogenated derivatives for cross-coupling reactions in drug discovery
Imidazo[1,2-a]pyridine derivatives (e.g., compound 5b in ) Imidazo-pyridine 1,3,4-Oxadiazole at position 2 ~300–350 Broad-spectrum antimicrobial activity; less complex scaffold
TAK1 Kinase Inhibitors (e.g., imidazo[1,2-b]pyridazine derivatives ) Imidazo-pyridazine Morpholine and indazolyl groups ~400–450 Kinase inhibition; high selectivity for TAK1

Key Observations :

  • The 1-methylethyl (isopropyl) group on the triazole enhances steric bulk and lipophilicity, which may improve membrane permeability relative to unsubstituted analogues .
  • Halogenated derivatives (e.g., bromo/iodo in ) are intermediates for further functionalization, whereas the target compound’s imidazolyl group is poised for direct biological interactions.

Insights :

  • Unlike kinase-focused imidazo-pyridazines (e.g., ), the target compound’s oxazepine core may favor interactions with bacterial or fungal targets over human kinases.

Biological Activity

Imidazo[1,2-d]pyrido[3,4-f][1,4]oxazepin-9(10H)-one, 5,6-dihydro-2-[1-(1-methylethyl)-1H-1,2,4-triazol-5-yl]- is a complex heterocyclic compound that has garnered significant interest due to its diverse biological activities. This article explores the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

This compound features a unique fused ring structure comprising imidazole, pyridine, and oxazepine moieties. The presence of the triazole group enhances its potential biological activity. The molecular formula is C15H16N6O2C_{15}H_{16}N_{6}O_{2} with a molecular weight of 312.33 g/mol .

Biological Activities

Research indicates that Imidazo[1,2-d]pyrido[3,4-f][1,4]oxazepin-9(10H)-one exhibits several promising biological activities:

  • Antitumor Activity : Compounds within this class have shown significant antiproliferative effects against various cancer cell lines. For instance, studies have documented IC50 values in the low micromolar range against pancreatic cancer cells .
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial efficacy, suggesting potential applications in treating infections .
  • CNS Activity : The structural characteristics of this compound indicate possible central nervous system effects, which may be explored for neuropharmacological applications .

Structure-Activity Relationship (SAR)

The biological activity of Imidazo[1,2-d]pyrido[3,4-f][1,4]oxazepin-9(10H)-one can be attributed to its structural features. The following table summarizes the comparison with similar compounds and their corresponding biological activities:

Compound NameStructural FeaturesBiological Activity
Imidazo[1,2-a]pyridineContains imidazole and pyridine ringsAntimicrobial
Benzimidazole derivativesSimilar nitrogen-rich heterocyclesAntitumor
Pyrido[3,4-f][1,4]oxazepineLacks the imidazole componentCNS activity
Triazole-based compoundsContains triazole but lacks oxazepineAntifungal

The combination of imidazole and triazole components in this compound distinguishes it from others and contributes to its unique pharmacological profile .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • A study highlighted its antiproliferative effects against pancreatic cancer cells (Panc-1), reporting IC50 values ranging from 0.75 mM to 0.90 mM for various derivatives .
  • Another research effort focused on the neuropharmacological potential , suggesting that modifications in the structure could enhance CNS-targeting properties .

Understanding how Imidazo[1,2-d]pyrido[3,4-f][1,4]oxazepin interacts with biological targets is crucial for elucidating its pharmacodynamics. Interaction studies typically involve:

  • Molecular Docking : Simulations to predict binding affinities with specific enzymes or receptors.
  • Cell Line Studies : Assessing cytotoxicity and mechanism of action in various cancer cell lines.

Such studies are essential for developing therapeutic applications and optimizing drug design .

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